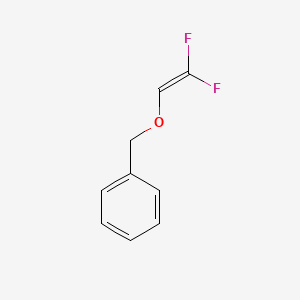
2,2-Difluoroethenoxymethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Fluorinated benzenes, such as fluorobenzene and 1,2-difluorobenzene, have been identified as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents reduces the ability to donate π-electron density from the arene, allowing these compounds to be used as essentially non-coordinating solvents or as readily displaced ligands. This property facilitates the synthesis of well-defined complexes and enables C-H and C-F bond activation reactions, presenting opportunities for their exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Molecular Interactions and Crystal Structures
The study of C−H···F−C interactions in crystalline fluorobenzenes has shed light on the weak acceptor capabilities of the C−F group. Analysis of these interactions, particularly in comparison with C−H···O/C−H···N analogues, has provided insights into the structural roles these interactions play in various crystal structures, contributing to the understanding of molecular arrangement and stability in fluorinated compounds (Thalladi et al., 1998).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes by microbial strains has shown that certain bacteria can utilize these compounds as sole carbon and energy sources. This capability is particularly notable for its potential application in the bioremediation of environments contaminated with industrial fluorinated compounds. Labrys portucalensis, for example, has been demonstrated to degrade 1,3-difluorobenzene efficiently, highlighting the environmental significance of understanding and harnessing microbial pathways for the degradation of fluorinated pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Photocatalysis and Synthesis
The photocatalyzed oxidation of benzylic compounds in the presence of fluorinated benzenes has been explored as a synthetically efficient route to access electron-deficient benzylic fluorides. This metal-free and mild approach, using inexpensive reagents, underscores the potential of fluorinated benzenes in facilitating environmentally friendly and cost-effective synthesis methods (Bloom, McCann, & Lectka, 2014).
Advanced Materials
The development of high-performance materials has also benefited from the unique properties of fluorinated benzenes. Novel poly(aryl ether)s synthesized from perfluoroalkyl-activated bisfluoro monomers exhibit outstanding thermooxidative stability, high glass transition temperatures, and excellent mechanical properties, making them comparable to other high-performance thermoplastic materials. This research demonstrates the importance of fluorinated benzenes in the creation of new materials with advanced functional properties (Banerjee & Maier, 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,2-difluoroethenoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJZTMZOKIIDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethenoxymethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)
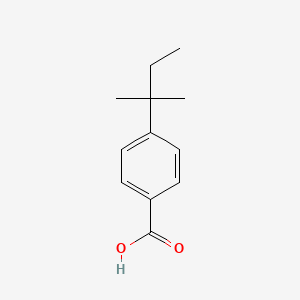
![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
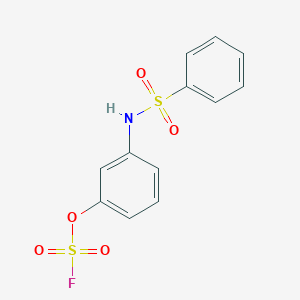
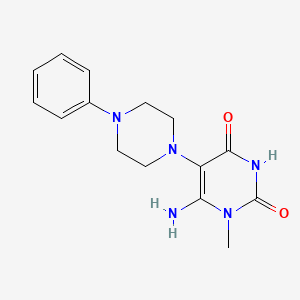
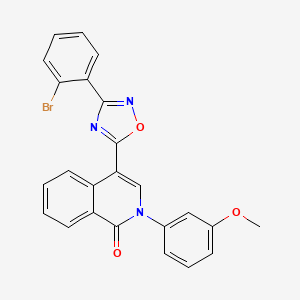
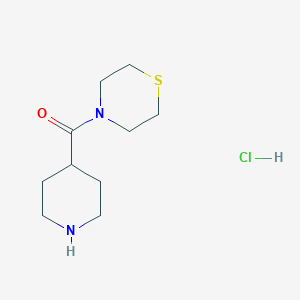
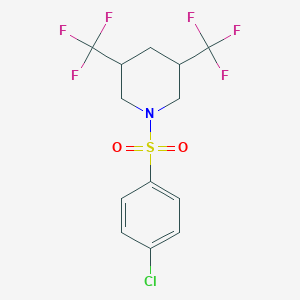
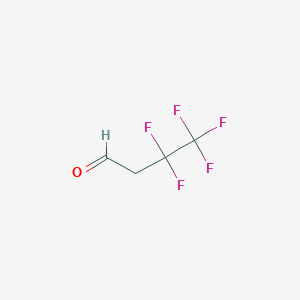
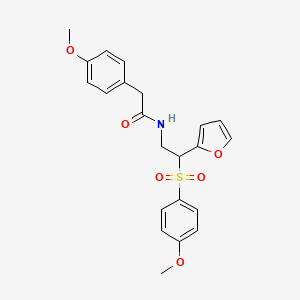
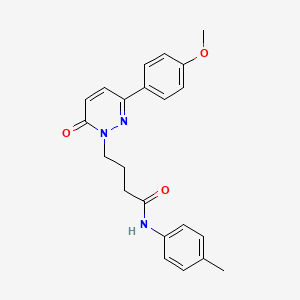
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)
